(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Description
“(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a chemical compound with the molecular formula C9H8ClNOS . It is related to the class of compounds known as benzo[d]thiazol-2(3H)-ones .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, has been reported . These compounds were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of “(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” consists of a benzo[d]thiazol-2(3H)-one core with a chlorine atom at the 6-position and an ethyl group at the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving “(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” are not available, related compounds such as 6-bromobenzo[d]thiazol-2(3H)-one have been used in the synthesis of 1,2,3-triazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” include a molecular weight of 213.68 . It is recommended to be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Cytotoxic Activity
Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Method of Application
The compounds were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .
Results
The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .
Antimycobacterial Activity
Field
This application is in the field of Microbiology and Pharmaceutical Sciences .
Method of Application
The compounds were synthesized and then evaluated for in vitro antitubercular activity .
Results
The most active derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
Antibacterial Activity
Field
This application falls under the field of Medicinal Chemistry and Microbiology .
Results
The results showed that these compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .
Antifungal Activity
Results
The results showed that these compounds showed good to moderate antifungal activity compared with positive control drug Amphotericin B .
Antiviral Activity
Field
This application is in the field of Virology and Pharmaceutical Sciences .
Method of Application
The compounds were synthesized and then evaluated for in vitro antiviral activity .
Results
The most active derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Human Immunodeficiency Virus (HIV), while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEFDRSZPHLSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide |
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